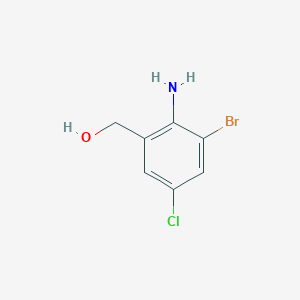
(1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a bicyclic indenamine core, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Formation of the Indene Core: The initial step involves the cyclization of a suitable precursor to form the indene core. This can be achieved through various methods, including Friedel-Crafts alkylation or cyclization of appropriate dienes.
Introduction of the Amine Group: The amine group is introduced via reductive amination or nucleophilic substitution reactions. Common reagents include ammonia or primary amines, along with reducing agents such as sodium borohydride or lithium aluminum hydride.
Resolution of Enantiomers: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,2R) configuration.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
(1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity. It may serve as a building block for the synthesis of drugs targeting specific receptors or enzymes.
Organic Synthesis: It is used as a chiral auxiliary or catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as chiral polymers or liquid crystals.
Biological Research: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of (1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
(1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride: A chiral diamine with similar structural features but different functional groups.
(1R,2R)-2-Aminocyclopentanol hydrochloride: Another chiral amine with a cyclopentanol core, used in similar applications.
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride: A compound with a cyclopropane core and fluorinated phenyl group, used in medicinal chemistry.
Uniqueness
(1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its bicyclic indenamine core, which imparts specific stereochemical and electronic properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
(1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H/t8-,11-;/m1./s1 |
InChIキー |
NNNCTWOOSYPXJE-JHQAJZDGSA-N |
異性体SMILES |
C[C@@H]1CC2=C([C@@H]1N)C=C(C=C2)C.Cl |
正規SMILES |
CC1CC2=C(C1N)C=C(C=C2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732294.png)
![(2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B11732295.png)
![1-ethyl-5-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732308.png)


![1-[3-(Methylsulfonyl)phenyl]cyclopropanemethanamine](/img/structure/B11732331.png)

![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11732355.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732367.png)

![(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732386.png)
![2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732392.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732397.png)
